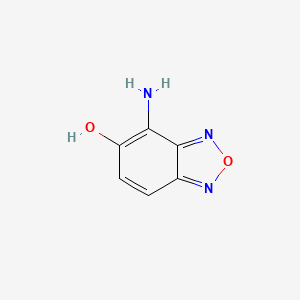

4-Amino-2,1,3-benzoxadiazol-5-ol

Description

BenchChem offers high-quality 4-Amino-2,1,3-benzoxadiazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,1,3-benzoxadiazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,1,3-benzoxadiazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMDZLWWIYKXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Amino-2,1,3-benzoxadiazol-5-ol

Abstract

4-Amino-2,1,3-benzoxadiazol-5-ol, a derivative of the renowned 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore scaffold, is a compound of significant interest for researchers in medicinal chemistry and bioanalytical sciences.[1] Its unique structure, featuring both electron-donating amino and hydroxyl groups, imparts distinct photophysical properties and potential for further functionalization. This guide provides an in-depth, scientifically-grounded protocol for the synthesis and comprehensive characterization of this valuable molecule. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices, ensuring a reproducible and well-understood process for professionals in drug development and chemical research.

Synthetic Strategy and Rationale

The synthesis of 4-Amino-2,1,3-benzoxadiazol-5-ol is most logically achieved through a two-step process starting from the commercially available and highly reactive precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[2] The strategy hinges on two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient aromatic ring of NBD-Cl, activated by the strong electron-withdrawing nitro group, is susceptible to nucleophilic attack. The chlorine atom at the C4 position is an excellent leaving group. By reacting NBD-Cl with a hydroxide source, we can displace the chloride to install the required hydroxyl group, yielding the key intermediate, 4-hydroxy-7-nitro-2,1,3-benzoxadiazole (NBDOH).[3]

-

Chemoselective Reduction: The final step involves the reduction of the nitro group at the C7 position to a primary amine. This transformation must be performed under conditions that do not affect the sensitive oxadiazole ring or the phenolic hydroxyl group. Catalytic hydrogenation or reduction with metal salts like tin(II) chloride are standard, reliable methods for this purpose.[4]

This pathway is efficient and relies on well-established, high-yielding chemical reactions, making it a robust choice for laboratory-scale synthesis.

Caption: Overall synthetic workflow for 4-Amino-2,1,3-benzoxadiazol-5-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-7-nitro-2,1,3-benzoxadiazole (NBDOH)

Rationale: This protocol utilizes a straightforward SNAr reaction. A biphasic system of water and Tetrahydrofuran (THF) is employed to facilitate the solubility of both the inorganic base (NaOH) and the organic starting material (NBD-Cl). The reaction proceeds under mild heating to ensure a reasonable reaction rate. Acidification is critical during workup to protonate the resulting phenoxide intermediate, precipitating the desired phenolic product.

Materials:

-

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (1.0 g, 5.0 mmol)

-

Sodium hydroxide (NaOH) (0.4 g, 10.0 mmol)

-

Tetrahydrofuran (THF) (25 mL)

-

Deionized water (25 mL)

-

Concentrated Hydrochloric Acid (HCl) (~2 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve NBD-Cl in 25 mL of THF.

-

In a separate beaker, dissolve sodium hydroxide in 25 mL of deionized water.

-

Add the aqueous NaOH solution to the THF solution of NBD-Cl. The mixture will immediately turn a deep reddish-orange.

-

Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate:hexanes as the eluent. The starting material (NBD-Cl) is bright yellow, while the product spot will be more polar.

-

After completion, cool the mixture to room temperature in an ice bath.

-

Slowly acidify the reaction mixture by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. The color will shift from deep red to orange/yellow as the phenoxide is protonated.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product is an orange-yellow solid.

-

Recrystallize the solid from an ethanol/water mixture to yield pure 4-hydroxy-7-nitro-2,1,3-benzoxadiazole as fine orange needles.

Step 2: Synthesis of 4-Amino-2,1,3-benzoxadiazol-5-ol

Rationale: The reduction of the aromatic nitro group is accomplished using tin(II) chloride dihydrate in ethanol. This method is highly effective and chemoselective, leaving the heterocyclic ring intact. The reaction is conducted under acidic conditions generated by the Lewis acidic SnCl₂, and the final product is isolated after basification, which precipitates the tin salts and liberates the free amine.

Materials:

-

4-Hydroxy-7-nitro-2,1,3-benzoxadiazole (NBDOH) (0.5 g, 2.76 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.11 g, 13.8 mmol)

-

Ethanol (30 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottom flask, add the NBDOH intermediate and 30 mL of ethanol.

-

Add the tin(II) chloride dihydrate to the solution. The mixture may require gentle warming to fully dissolve the starting material.

-

Attach a reflux condenser and heat the reaction mixture to 70°C. Stir for 3 hours. The solution's color will lighten significantly, often to a pale yellow or light brown, indicating the consumption of the nitro-compound.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into 50 mL of an ice-cold saturated sodium bicarbonate solution. Caution: This will cause vigorous gas evolution (CO₂). Perform this step slowly in a large beaker.

-

A precipitate of tin salts will form. Stir the resulting slurry for 30 minutes.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford 4-Amino-2,1,3-benzoxadiazol-5-ol as a solid.

Characterization Data

The identity and purity of the synthesized 4-Amino-2,1,3-benzoxadiazol-5-ol must be confirmed through rigorous spectroscopic analysis.

Physicochemical and Spectroscopic Data Summary

| Property | Expected Value/Observation |

| Molecular Formula | C₆H₅N₃O₂ |

| Molecular Weight | 151.12 g/mol |

| Appearance | Yellow to light brown solid |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.5-9.5 (s, 1H, -OH), ~6.8-7.0 (d, 1H), ~6.0-6.2 (d, 1H), ~5.5-6.0 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals in the aromatic region (~100-150 ppm) |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 152.04 |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (O-H, N-H stretch), ~1620 (N-H bend), ~1580, 1470 (Aromatic C=C) |

| UV-Vis (MeOH) | λmax ≈ 450-480 nm |

| Fluorescence (MeOH) | λem ≈ 520-550 nm |

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration.

Rationale for Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The disappearance of the nitro-aromatic proton signals from the intermediate and the appearance of new signals corresponding to the amino-substituted ring, along with a broad, exchangeable -NH₂ signal, provide definitive proof of the reduction.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[1]

-

FT-IR Spectroscopy: This technique confirms the presence of key functional groups. The disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of strong N-H and O-H stretching bands in the 3300-3500 cm⁻¹ region are key indicators of a successful synthesis.

-

UV-Vis and Fluorescence: As a derivative of the NBD scaffold, the compound is expected to be fluorescent.[1] Characterizing its absorption and emission spectra is crucial for its potential application as a fluorescent probe or label. The shift in λmax compared to the NBDOH intermediate reflects the electronic changes from the nitro-to-amino group conversion.

Caption: Structure of 4-Amino-2,1,3-benzoxadiazol-5-ol.

Safety and Handling

-

NBD-Cl: This reagent is a skin and eye irritant.[2] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with extreme care.

-

Solvents: Organic solvents like THF and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

-

Tin Compounds: Tin salts can be toxic. Avoid inhalation of dust and skin contact. Dispose of tin-containing waste according to institutional guidelines.

Conclusion

This guide outlines a reliable and well-rationalized two-step synthesis for 4-Amino-2,1,3-benzoxadiazol-5-ol from NBD-Cl. By providing detailed, step-by-step protocols and a comprehensive characterization plan, this document serves as a valuable resource for researchers. The presented methodology is rooted in fundamental organic chemistry principles, ensuring not just the successful synthesis of the target compound but also a thorough understanding of the process. The successful synthesis and characterization of this molecule will enable further exploration of its utility in the development of novel fluorescent probes and as a versatile building block in medicinal chemistry.

References

-

Synthesis of 4-(4′-formylaryloxy)-7-nitrobenzofurazan derivatives from 4-chloro-7. Revista de Chimie. Available at: [Link].

-

Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3. Journal of Al-Nahrain University. Available at: [Link].

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate. Available at: [Link].

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link].

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Available at: [Link].

-

Synthesis of 4-aryloxy-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. ResearchGate. Available at: [Link].

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

-

Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

-

4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem. Available at: [Link].

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link].

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. ACS Publications. Available at: [Link].

-

Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available at: [Link].

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ResearchGate. Available at: [Link].

-

7-Chloro-4-nitrobenzofurazan inactivates chloroplast H(2+)-ATPase by modification of different tyrosines, depending on the presence of ATP. PubMed. Available at: [Link].

-

4-Amino-5-Chloro-2,1,3-Benzothiadiazole. DrugBank. Available at: [Link].

-

Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Indian Journal of Pharmaceutical Education and Research. Available at: [Link].

-

Poly(4-amino-2,1,3-benzothiadiazole) films: preparation, characterization and applications. ResearchGate. Available at: [Link].

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link].

-

Metabolite identification via LC-SPE-NMR-MS of the in vitro biooxidation products of a lead mGlu5 allosteric antagonist and impact on the improvement of metabolic stability in the series. PubMed. Available at: [Link].

-

Inhibition of monoamine oxidase by 7-chloro-4-nitrobenzofurazan. PubMed. Available at: [Link].

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link].

-

Synthesis, Characterization and Electrochemical Behaviour of Novel Biologically Active and Antitumer Compound: 2-Amino-5-S-Benzyl. Journal of Applicable Chemistry. Available at: [Link].

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link].

-

Precolumn labelling for high-performance liquid chromatography of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole and its application to protein hydrolysates. ResearchGate. Available at: [Link].

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-氯-7-硝基苯并-2-氧杂-1,3-二唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Fluorescent Properties of 4-Amino-2,1,3-benzoxadiazol-5-ol and its Analogs

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxadiazole Scaffold as a Versatile Fluorophore

The 2,1,3-benzoxadiazole, also known as benzofurazan, core is a cornerstone in the design of environmentally sensitive fluorescent probes.[1] Its derivatives have found widespread applications in bioimaging, sensing, and materials science due to their compact size, favorable photophysical properties, and pronounced solvatochromism.[2][3] This guide focuses on the fluorescent properties of 4-Amino-2,1,3-benzoxadiazol-5-ol, a specific derivative of this versatile scaffold. While direct literature on this exact molecule is sparse, its fluorescent characteristics can be thoroughly understood by examining its closest and extensively studied analogs, primarily the 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) family.[2][4] The underlying principles of intramolecular charge transfer (ICT) that govern the fluorescence of NBD derivatives are directly applicable and provide a robust framework for predicting and understanding the behavior of the title compound.[5]

The core structure of these fluorophores consists of an electron-donating amino group at the 4-position and an electron-withdrawing substituent at the 7-position (or 5-position, depending on the specific nomenclature, which can be interchangeable in some contexts). This "push-pull" electronic configuration is the foundation of their fluorescent properties.[6][7]

Core Principles: Intramolecular Charge Transfer (ICT) and Solvatochromism

The fluorescence of 4-amino-2,1,3-benzoxadiazole derivatives is dictated by an intramolecular charge transfer (ICT) mechanism.[5] Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing benzoxadiazole ring system.[8] This charge separation in the excited state results in a significant increase in the dipole moment.[7]

The surrounding solvent molecules then reorient around this new, larger dipole moment of the excited fluorophore, leading to a stabilization of the excited state. This stabilization lowers the energy of the excited state before fluorescence emission occurs, resulting in a red-shifted (longer wavelength) emission. The extent of this red shift is dependent on the polarity of the solvent; more polar solvents can better stabilize the highly polar excited state, leading to a more pronounced red shift in the emission spectrum. This phenomenon is known as solvatochromism.[9]

The sensitivity of the emission wavelength and quantum yield to the local environment makes these probes exceptionally useful for reporting on changes in polarity, such as the binding of a drug to its protein target or the insertion of a probe into a lipid membrane.[5]

Caption: Intramolecular Charge Transfer (ICT) and Solvent Relaxation Pathway.

Synthesis of 4-Amino-2,1,3-benzoxadiazole Derivatives

The most common synthetic route to 4-amino-2,1,3-benzoxadiazole derivatives starts with a halogenated precursor, typically 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1] These precursors are themselves non-fluorescent or very weakly fluorescent. The synthesis of the highly fluorescent amino derivatives is achieved through a nucleophilic aromatic substitution reaction where a primary or secondary amine displaces the halogen atom.[10] This reaction is often carried out under mild conditions and proceeds with high yield.[11]

For the synthesis of the target molecule, 4-Amino-2,1,3-benzoxadiazol-5-ol, a plausible synthetic precursor would be a di-substituted benzofurazan with a leaving group (like chlorine or fluorine) at the 4-position and a protected hydroxyl group (e.g., as a methoxy or benzyloxy ether) at the 5-position. The synthesis would involve nucleophilic substitution with an amine, followed by deprotection of the hydroxyl group.

Caption: General Synthesis Workflow for NBD-Amino Derivatives.

Experimental Protocol: Synthesis of a Representative 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivative

This protocol describes the synthesis of N-phenyl-7-nitro-2,1,3-benzoxadiazol-4-amine (a representative NBD derivative) from NBD-Cl and aniline.[1]

Materials:

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Aniline

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1 equivalent of NBD-Cl in ethanol in a round-bottom flask.

-

Add a solution of 1.1 equivalents of aniline in ethanol to the flask.

-

Add 1.5 equivalents of sodium bicarbonate to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the pure N-phenyl-7-nitro-2,1,3-benzoxadiazol-4-amine as a colored solid.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and the Influence of Substituents

The photophysical properties of 4-amino-2,1,3-benzoxadiazole derivatives are highly tunable by modifying the substituent at the 4-amino group and the electron-withdrawing group on the benzoxadiazole ring.

For the target molecule, 4-Amino-2,1,3-benzoxadiazol-5-ol, the hydroxyl group at the 5-position is a weaker electron-withdrawing group compared to the nitro group in NBD derivatives. This would likely result in a blue-shift (shorter wavelength) of both the absorption and emission maxima compared to its NBD counterpart. The amino group at the 4-position remains the primary electron donor.

The nature of the amino substituent at the 4-position also plays a crucial role. Increasing the electron-donating ability of the amino group generally leads to a red-shift in the absorption and emission spectra and can influence the quantum yield.[12]

Table 1: Photophysical Properties of Representative 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivatives in Various Solvents [2]

| Derivative Substituent | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) |

| N-propylamino | Toluene | 443 | 516 | 0.95 |

| Water | 472 | 555 | 0.06 | |

| Azetidin-1-yl | Toluene | 472 | 532 | 0.80 |

| Water | 499 | 553 | 0.04 |

This table illustrates the significant solvatochromism and the impact of the amino substituent on the photophysical properties.

Applications in Research and Drug Development

The unique fluorescent properties of 4-amino-2,1,3-benzoxadiazole derivatives make them invaluable tools for researchers, particularly in the life sciences.

-

Fluorescent Labeling: NBD-Cl and NBD-F are widely used as fluorogenic reagents to label primary and secondary amines and thiols in biomolecules such as amino acids, peptides, and proteins.[10] The "turn-on" fluorescence upon reaction allows for sensitive detection and quantification.

-

Sensing and Bioimaging: The environmental sensitivity of these fluorophores enables their use as probes to monitor changes in local polarity.[13] They have been successfully employed to study protein conformation, membrane dynamics, and enzyme activity.[13][14]

-

Drug Development: Fluorescently labeled drugs or drug candidates can be used to study their uptake, distribution, and binding to target molecules within cells and tissues.[15] This provides crucial information for understanding the mechanism of action and optimizing drug design.

Caption: Key Application Areas of 4-Amino-2,1,3-benzoxadiazole Probes.

Conclusion and Future Outlook

While 4-Amino-2,1,3-benzoxadiazol-5-ol itself is not extensively documented, a thorough understanding of its fluorescent properties can be confidently derived from the vast body of research on its structural analogs, particularly the NBD family of fluorophores. The principles of intramolecular charge transfer and solvatochromism provide a predictive framework for its behavior. The synthetic accessibility and tunable photophysical properties of the 4-amino-2,1,3-benzoxadiazole scaffold will continue to drive the development of novel fluorescent probes with tailored characteristics for a wide array of applications in fundamental research and drug discovery. The exploration of derivatives with alternative electron-withdrawing groups, such as the hydroxyl group in the title compound, opens up new avenues for creating probes with unique spectral properties and sensing capabilities.

References

-

Saha, S. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 3), o174–o177. [Link]

-

Zhang, J., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(13), 7847-7881. [Link]

-

Krappmann, D., & Hirsch, A. (2024). Synthesis, Characterization and Interconversion of p–Tolylsulfone‐Functionalized Norbornadiene/Quadricyclane Couples. Chemistry – An Asian Journal. [Link]

-

Kim, D., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Accounts of Chemical Research. [Link]

-

Linder, K. E., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 10(42), 50308–50313. [Link]

-

Parra, A., et al. (2022). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Journal of Natural Products, 85(12), 2859–2871. [Link]

-

Abadi, A. H., et al. (2009). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Bioorganic & Medicinal Chemistry, 17(3), 1488-1496. [Link]

-

Linder, K. E., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

-

Licha, K., et al. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. Chemistry – A European Journal, 28(12), e202103986. [Link]

-

Naif, O. A. (2012). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4-(7-Nitro-2.1,3,-Benzoxadiazole -4-Yl) Amino Benzoate. Journal of Al-Nahrain University, 15(1), 1-12. [Link]

-

Toyo'oka, T., et al. (1991). 4-(Aminosulphonyl)-2,1,3-benzoxadiazole derivatives as pre-column fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. Analyst, 116(6), 609-613. [Link]

-

Krappmann, D., & Hirsch, A. (2025). Synthesis and photoinduced switching properties of C7-heteroatom containing push–pull norbornadiene derivatives. Beilstein Journal of Organic Chemistry, 21, 545-553. [Link]

-

Shamsabadi, M., et al. (2025). A Practical Synthesis of Multi-Site Functionalized Norbornadiene for Molecular Solar Thermal Energy Storage. European Journal of Organic Chemistry. [Link]

-

Al-Masoudi, W. A. M. (2015). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal, 12(3), 519-530. [Link]

-

Zhang, J., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: Design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(13). [Link]

-

Lee, J., et al. (2019). Nanoparticulate Photoluminescent Probes for Bioimaging: Small Molecules and Polymers. Biomolecules, 9(11), 713. [Link]

-

Guchhait, N., et al. (2016). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 40(12), 10355-10364. [Link]

-

Volyniuk, D., et al. (2019). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. Materials, 12(23), 3894. [Link]

-

Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104. [Link]

-

Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Chemistry Proceedings. [Link]

-

Bruemmer, K. J., & Imperiali, B. (2018). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Protein Science, 27(6), 1018-1033. [Link]

-

Klymchenko, A. S. (2017). Solvatochromic fluorescent dyes as universal tools for biological research. L'actualité chimique, 418-419, 78-84. [Link]

-

Chen, Z., et al. (2023). Multiple Bioimaging Applications Based on the Excellent Properties of Nanodiamond: A Review. Nanomaterials, 13(10), 1613. [Link]

-

Sun, C., et al. (2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 321, 124714. [Link]

-

O'Connell, E. J. (1973). HYDROXYIMINO‐5(4)H‐IMIDAZOLES AND THEIR TRANSFORMATION INTO THE CORRESPONDING 3‐SUBSTITUTED 5‐AMINO‐1,2,4‐OXADIAZOLES. Journal of Heterocyclic Chemistry, 10(4), 599-601. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Nguyen, T. H., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 17(8), 923-936. [Link]

-

Lin, J. T., et al. (2007). Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence and Zinc Binding. The Journal of Organic Chemistry, 72(15), 5537-5544. [Link]

-

Wang, X., et al. (2022). Preparation and Photoluminescent Properties of Amino 2,1,3-Benzoxadiazoles (Am-BODs) with D-A-D and D-A-A Conjugation Systems. Molecules, 27(6), 1888. [Link]

-

Dyrager, C., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(24), 14544-14550. [Link]

-

Knight, K. (2023). Investigating Singly Substituted 2-amino-1,3,4-oxadiazoles as Antibiotic Drug Candidates. KnightScholar. [Link]

-

Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]

-

Pop, F., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6127. [Link]

-

Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Chemistry Proceedings. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

de Oliveira, K. T., et al. (2012). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. The Journal of Organic Chemistry, 77(15), 6356-6364. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanoparticulate Photoluminescent Probes for Bioimaging: Small Molecules and Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arts.units.it [arts.units.it]

- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 10. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Activity of 4-Amino-2,1,3-Benzoxadiazole Derivatives: A Technical Guide

Executive Summary

The 2,1,3-benzoxadiazole (benzofurazan) scaffold represents a privileged structure in chemical biology and medicinal chemistry. Specifically, derivatives substituted at the 4-position—often referred to as 4-amino-2,1,3-benzoxadiazoles (including the nitro-substituted NBD series and the sulfonyl-substituted ABD series)—exhibit dual utility. They serve as highly sensitive fluorogenic probes for bioimaging and as potent pharmacological agents capable of overcoming drug resistance in cancer and treating mycobacterial infections. This guide synthesizes the physicochemical mechanisms driving their fluorescence with the molecular pathways underlying their cytotoxicity.

Part 1: Chemical Foundation & Structural Logic

The Benzoxadiazole Scaffold

The core structure consists of a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. The electron-deficient nature of the oxadiazole ring makes the benzene ring highly susceptible to Nucleophilic Aromatic Substitution (

-

ABD-F (4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole): A non-fluorescent precursor that becomes highly fluorescent upon reaction with thiols.

-

NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole): A reactive electrophile used to synthesize 4-amino-7-nitro derivatives, which are intensely fluorescent and biologically active.

Visualization: Scaffold & Numbering

The following diagram illustrates the standard numbering and the sites of nucleophilic attack.

Caption: Structural logic of the 2,1,3-benzoxadiazole core. The electron-withdrawing oxadiazole ring activates Position 4 for nucleophilic attack by amines or thiols.

Part 2: Fluorescent Probes & Bioimaging[1][2][3]

Mechanism of Fluorescence "Switching"

The utility of ABD-F and NBD-Cl lies in their fluorogenic nature.

-

Pre-reaction (Dark State): In ABD-F, the fluorescence is quenched, often attributed to Photoinduced Electron Transfer (PET) or an unfavorable Intramolecular Charge Transfer (ICT) state caused by the electron-withdrawing fluorine or chlorine atom.

-

Post-reaction (Bright State): Upon substitution with a thiol (ABD-F) or amine (NBD-Cl), the electron-donating nature of the new substituent (S or N) establishes a strong "Push-Pull" system with the electron-withdrawing benzoxadiazole/nitro group. This restores the radiative ICT pathway, resulting in intense fluorescence (typically green/yellow emission).

Protocol: Thiol Labeling with ABD-F

Objective: Selective labeling of cysteine residues in proteins or quantification of glutathione (GSH).

Reagents:

-

ABD-F Stock: 10 mM in acetonitrile (Store at -20°C).

-

Buffer: 0.1 M Borate buffer, pH 8.0 containing 1 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

-

Stop Solution: 0.1 M HCl.

Step-by-Step Methodology:

-

Preparation: Dilute the biological sample (protein or cell lysate) in Borate buffer to a final volume of 100 µL.

-

Reaction: Add 100 µL of ABD-F working solution (1 mM in Borate buffer). The molar ratio of ABD-F to thiol should be >50:1 to ensure pseudo-first-order kinetics.

-

Incubation: Vortex and incubate at 50°C for 5 minutes or room temperature for 30 minutes. Protect from light.[1][2][3][4][5]

-

Termination: Add 50 µL of 0.1 M HCl to lower the pH to ~2.0. This stops the reaction and stabilizes the fluorescence.

-

Detection: Measure fluorescence at Ex 380 nm / Em 510 nm .

Part 3: Pharmacological Applications[9][10][11][12]

Anticancer Activity: GST Inhibition

A specific class of 4-amino-7-nitro-2,1,3-benzoxadiazoles, notably NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol), acts as a suicide inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1).[6]

-

The Problem: GSTP1-1 is often overexpressed in tumors and contributes to drug resistance by conjugating chemotherapeutics with glutathione (GSH) for efflux.

-

The Mechanism: NBDHEX is not just a competitive inhibitor; it is a substrate. It binds to the H-site of GSTP1-1 and reacts with GSH to form a sigma-complex intermediate.[6] Unlike normal substrates, this complex remains tightly bound or leads to covalent modification, effectively locking the enzyme.

-

Downstream Effect: GSTP1-1 normally inhibits JNK (c-Jun N-terminal kinase). When NBDHEX inhibits GSTP1-1, JNK is released, phosphorylated, and triggers apoptosis.

Antimicrobial Activity: Anti-Tubercular Agents

Recent studies have identified benzoxadiazole-amino acid hydrazides as potent inhibitors of Mycobacterium tuberculosis (Mtb).[7]

-

SAR Insight: The benzoxadiazole core is essential. Replacement with benzothiadiazole results in loss of activity.

-

Selectivity: These derivatives show high selectivity for Mtb over mammalian cells (high Selectivity Index).

Quantitative Activity Data

| Compound Class | Target / Organism | Activity Metric | Value | Reference |

| NBDHEX | GSTP1-1 (Enzyme) | IC50 | 0.8 ± 0.1 µM | [1] |

| NBDHEX | K562 (Leukemia cells) | IC50 (Cytotoxicity) | 1.2 µM | [1] |

| Benzoxadiazole-Hydrazide (Cmpd 10) | M. tuberculosis H37Rv | MIC | 0.39 µg/mL | [2] |

| ABD-F | Thiol Detection | Limit of Detection | ~0.5 pmol | [3] |

Part 4: Synthesis & Reaction Pathways

Synthesis of 4-Amino Derivatives ( )

The synthesis of 4-amino-2,1,3-benzoxadiazoles generally proceeds via Nucleophilic Aromatic Substitution on a 4-halo precursor.

General Protocol (Synthesis of NBD-Amine):

-

Starting Material: Dissolve 1 mmol of NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) in methanol or acetonitrile.

-

Nucleophile: Add 1.1 mmol of the desired primary or secondary amine.

-

Base: Add 1.5 mmol of Sodium Bicarbonate (

) or Triethylamine ( -

Conditions: Stir at room temperature for 1-4 hours. The solution will turn from pale yellow to deep orange/red (indicative of the 4-amino product).

-

Purification: Evaporate solvent and recrystallize from ethanol/water.

Visualization: GST-Mediated Apoptosis Pathway

This diagram details how NBD derivatives trigger cancer cell death.

Caption: Mechanism of NBDHEX-induced apoptosis via the GSTP1-JNK axis.[6]

References

-

Ricci, G., et al. (2005).[6][8] "7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases."[6][7] Journal of Biological Chemistry. Link

-

Hearn, M.J., et al. (2019). "Identification of Novel Benzoxa-[2,1,3]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents." Molecules. Link

-

Toyo'oka, T., et al. (1989). "Determination of thiols in biological samples by HPLC with ABD-F." Biomedical Chromatography. Link

-

Uchiyama, S., et al. (2002). "Fluorescence characteristics of 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. eurogentec.com [eurogentec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ABD-F | Sensitive Fluorescent Reagents | Thiol | TargetMol [targetmol.com]

- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

Photophysical Characterization and Application of Amino-Benzoxadiazoles

An In-Depth Technical Guide

Introduction: The Scaffold of Choice for Polarity Sensing

In the landscape of fluorescent probes, amino-benzoxadiazoles —specifically the 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) derivatives—occupy a critical niche.[1] Unlike rigid fluorophores (e.g., fluorescein or rhodamine) that maintain high quantum yields regardless of environment, NBD derivatives are environmentally sensitive "smart" probes.

Their utility stems from a unique photophysical paradox: they are virtually non-fluorescent in aqueous (polar) media but become intensely fluorescent in hydrophobic (non-polar) environments. This property, known as solvatochromism , makes them indispensable for mapping lipid bilayers, probing hydrophobic protein pockets, and developing "turn-on" sensors for biological amines.

This guide provides a rigorous technical breakdown of their spectral behaviors, the mechanism driving their sensitivity, and validated protocols for their characterization.

Fundamental Photophysics: The "Push-Pull" Mechanism[2]

To effectively utilize amino-benzoxadiazoles, one must understand the electronic causality behind their spectra. The fluorescence arises from an Intramolecular Charge Transfer (ICT) state.[2][3]

Electronic Structure

The NBD scaffold functions as a "push-pull" system:

-

The Donor (Push): The amino group at position 4 pushes electron density into the ring system upon excitation.

-

The Acceptor (Pull): The nitro group (

) at position 7 (and the electron-deficient benzoxadiazole ring itself) acts as a strong electron sink.

Upon photoexcitation (

Mechanism Visualization

Figure 1: The Intramolecular Charge Transfer (ICT) mechanism governing NBD fluorescence. Note the bifurcation between emission and quenching based on solvent polarity.

Spectral Characteristics & Solvatochromism

The hallmark of NBD-amines is the Stokes shift —the difference between absorption and emission maxima.

Quantitative Spectral Data

The following table summarizes the behavior of a standard NBD-amine (e.g., NBD-hexylamine) across solvents of varying polarity. Note the dramatic shift in Quantum Yield (

| Solvent | Polarity Index ( | Stokes Shift (nm) | Quantum Yield ( | Visual Appearance | ||

| Water | 63.1 | 480 | 550 | 70 | < 0.02 | Weak / Non-fluorescent |

| Ethanol | 51.9 | 475 | 535 | 60 | ~0.35 | Moderate Green |

| Ethyl Acetate | 38.1 | 465 | 530 | 65 | ~0.60 | Bright Green |

| Dioxane | 36.0 | 460 | 520 | 60 | ~0.75 | Intense Yellow-Green |

| Toluene | 33.9 | 455 | 515 | 60 | ~0.85 | Very Bright Blue-Green |

Data synthesized from standard photophysical values for 4-amino-7-nitrobenzoxadiazole derivatives.

Interpretation for Researchers

-

Absorption Stability: The absorption maximum (

) shifts only slightly (20-30 nm) across solvents. This allows for a consistent excitation wavelength (typically 460-470 nm ) regardless of the environment. -

Emission Sensitivity: The emission intensity (

) is the primary readout. A 50-fold increase in intensity can be observed when an NBD probe moves from the cytosol (water) to a membrane (lipid).

Experimental Protocols

Protocol: Determination of Relative Quantum Yield

Objective: Calculate the efficiency of your NBD derivative compared to a known standard.

Reagents:

-

Reference Standard: Quinine Sulfate in 0.1 M

( -

Solvent: Spectroscopic grade Ethanol or Dioxane for your sample.

Workflow:

-

Preparation: Prepare dilute solutions of both the Standard and your NBD Sample.

-

Critical Control: Absorbance at the excitation wavelength (e.g., 470 nm) must be below 0.1 OD (Optical Density) to avoid inner-filter effects (re-absorption of emitted light).

-

-

Spectral Scan:

-

Record UV-Vis absorbance spectrum (300–600 nm).

-

Record Fluorescence emission spectrum (480–700 nm) using the exact same excitation wavelength for both.

-

-

Calculation: Use the comparative equation:

Protocol: Synthesis of NBD-Amines (Labeling)

Objective: Covalent attachment of NBD to a primary amine (protein or lipid).[9]

Reagents:

-

NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): Highly reactive, preferred over NBD-Cl for faster kinetics.

-

Buffer: Borate or Bicarbonate buffer (pH 8.0 – 9.0). NBD-F hydrolysis competes with labeling at high pH, but amines must be deprotonated.

Step-by-Step:

-

Dissolve target amine in buffer (pH 8.5).

-

Dissolve NBD-F in dry acetonitrile (10 mg/mL).

-

Add NBD-F to amine solution (Molar ratio 1.2 : 1 favoring NBD-F).

-

Incubate at 60°C for 1 minute or Room Temp for 1 hour.

-

Stop Reaction: Acidify with dilute HCl to pH 5.

-

Purification: HPLC or Gel Filtration. Unreacted NBD-F hydrolyzes to NBD-OH (fluorescent but spectrally distinct).

Workflow Visualization: Characterization Pipeline

Figure 2: Operational workflow for synthesizing and validating NBD-based fluorescent probes.

Applications in Drug Discovery & Biology[11]

Membrane Fluidity & Lipid Domains

NBD-labeled lipids (e.g., NBD-PE, NBD-Cholesterol) are used to monitor membrane dynamics. Because NBD is located at the polar headgroup-acyl chain interface, its fluorescence lifetime and intensity change with lipid ordering.

-

Application: Screening drugs that disrupt membrane integrity (e.g., antimicrobial peptides).

Binding Assays (The "Turn-On" Effect)

NBD is an excellent reporter for ligand binding.

-

In solution (buffer), fluorescence is quenched.

-

Upon binding to a hydrophobic receptor pocket, fluorescence increases dramatically.

-

Advantage: Eliminates the need for wash steps in High-Throughput Screening (HTS).

Troubleshooting & Optimization

-

Issue: Low Fluorescence Intensity.

-

Cause: Self-quenching due to aggregation or high concentration.

-

Fix: Ensure OD < 0.1. Check solubility. If in aqueous buffer, add a surfactant (e.g., 0.1% Tween-20) to disperse the probe.

-

-

Issue: Photobleaching.

-

Cause: NBD is moderately photostable but less so than Rhodamine.

-

Fix: Minimize light exposure. Use anti-fade mounting media for microscopy.

-

-

Issue: Blue Shift in Emission.

-

Cause: The probe is likely in a very non-polar environment or deep within a protein core. This is often a feature, not a bug, indicating successful binding.

-

References

-

Fery-Forgues, S., & Lavabre, D. (1999). Are Fluorescence Quantum Yields So Tricky to Measure? A Demonstration Using Standard Instruments. Journal of Chemical Education, 76(9), 1260. Link

-

Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15. Link

-

Uchiyama, S., et al. (2011).[10] The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids.[10] Gazi University Journal of Science, 24(4), 679-697.[10] Link

-

Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification - NBD Chloride and NBD Fluoride. Molecular Probes Handbook. Link

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. d-nb.info [d-nb.info]

- 7. m.youtube.com [m.youtube.com]

- 8. Rotamer-Controlled Dual Emissive α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 12. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Computational Exploration of 4-Amino-2,1,3-benzoxadiazole Derivatives in Drug Discovery

Abstract

The 4-Amino-2,1,3-benzoxadiazole (ABD) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and neuroprotective effects. The unique electronic and structural properties of ABD derivatives make them compelling candidates for therapeutic development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational strategies employed to investigate these promising compounds. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT), molecular docking, and pharmacophore modeling, offering field-proven insights and step-by-step protocols to empower your research endeavors.

Introduction: The Significance of the 4-Amino-2,1,3-benzoxadiazole Scaffold

4-Amino-2,1,3-benzoxadiazole, a heterocyclic compound, has garnered significant attention in the scientific community due to its versatile pharmacological profile. The fusion of the electron-donating amino group with the electron-withdrawing benzoxadiazole ring system results in unique photophysical and electronic properties, which are pivotal to its biological interactions.[1] Derivatives of this core structure have been synthesized and evaluated for a range of therapeutic applications, with a notable emphasis on oncology.[2] Computational studies play a crucial role in elucidating the structure-activity relationships (SAR) of ABD compounds, enabling the rational design of novel derivatives with enhanced potency and selectivity. This guide will navigate the key computational methodologies that are instrumental in this process.

Quantum Mechanical Calculations: Unveiling Electronic and Structural Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3][4] In the context of ABD derivatives, DFT calculations provide invaluable insights into their geometry, electronic properties, and reactivity, which are fundamental to understanding their biological activity.

The "Why": Causality Behind DFT in ABD Research

The decision to employ DFT is driven by the need to understand the intrinsic properties of ABD molecules that govern their interactions with biological targets. Key questions that DFT can address include:

-

Molecular Geometry: What is the most stable three-dimensional conformation of a novel ABD derivative?

-

Electronic Distribution: How does the substitution pattern on the ABD core affect the electron density, and consequently, the molecule's reactivity and intermolecular interactions?

-

Reactivity Descriptors: Which sites on the molecule are most susceptible to nucleophilic or electrophilic attack? This is crucial for predicting metabolic pathways and potential off-target interactions.

-

Spectroscopic Properties: Can we predict the absorption and emission spectra of fluorescent ABD derivatives, which are often used as biological probes?[5]

A Self-Validating Protocol for DFT Calculations of ABD Derivatives

The following protocol outlines a robust and reproducible workflow for performing DFT calculations on 4-Amino-2,1,3-benzoxadiazole derivatives.

Step 1: Molecular Structure Preparation

-

Construct the 3D structure of the ABD derivative using a molecular builder such as GaussView, Avogadro, or similar software.

-

Perform an initial geometry optimization using a computationally less expensive method, like the semi-empirical PM6 method, to obtain a reasonable starting geometry.

Step 2: Input File Generation

-

Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method Selection: Choose a suitable DFT functional and basis set. For organic molecules like ABD derivatives, the B3LYP functional combined with the 6-31G(d) basis set often provides a good balance of accuracy and computational cost for initial geometry optimizations.[6] For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) is recommended.[2]

-

Keywords: Include keywords for geometry optimization (Opt) and frequency calculation (Freq). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[6]

-

Charge and Multiplicity: Specify the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet ground states) of the molecule.[6]

Step 3: Execution of the Calculation

-

Submit the input file to the quantum chemistry software.

Step 4: Analysis of Results

-

Geometry Optimization: Verify that the optimization has converged successfully.

-

Frequency Analysis: Confirm the absence of imaginary frequencies in the output file, which indicates a stable structure.

-

Electronic Properties: Analyze the output to extract key electronic properties such as HOMO-LUMO energy gap, dipole moment, and Mulliken charges. These parameters provide insights into the molecule's electronic behavior and reactivity.

Table 1: Key DFT-Calculated Properties and Their Significance

| Property | Significance in Drug Discovery |

| Optimized Geometry | Provides the most stable 3D conformation, which is the starting point for docking studies. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | Influences the molecule's solubility and its ability to engage in dipole-dipole interactions with the target protein. |

| Mulliken Charges | Reveal the partial atomic charges, highlighting potential sites for electrostatic interactions and hydrogen bonding. |

| Vibrational Frequencies | Confirms the stability of the optimized structure and can be used to predict infrared (IR) spectra. |

Molecular Docking: Predicting Binding Interactions with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is used to predict how a small molecule (ligand), such as an ABD derivative, binds to the active site of a target protein.

The "Why": The Rationale for Docking ABD Compounds

The primary goal of docking is to identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. For ABD derivatives, docking studies are essential for:

-

Hit Identification: Screening large virtual libraries of ABD compounds to identify those with the highest predicted affinity for a specific protein target.

-

Lead Optimization: Understanding the binding interactions of a lead compound to guide chemical modifications that can improve its potency and selectivity.

-

SAR Elucidation: Explaining the observed structure-activity relationships by visualizing the interactions between different ABD derivatives and the target protein.

A Validated Workflow for Molecular Docking

This protocol provides a step-by-step guide for performing molecular docking using widely accepted software and validation methods.

Step 1: Preparation of the Receptor and Ligand

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add hydrogen atoms, as they are often not resolved in crystal structures.

-

Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of the ABD derivative.

-

Assign partial charges and define rotatable bonds.

-

Step 2: Defining the Binding Site

-

Identify the active site of the protein. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the binding pocket.

-

Define a "grid box" that encompasses the entire binding site. This grid is used by the docking program to calculate the interaction energies.

Step 3: Performing the Docking Simulation

-

Use a docking program such as AutoDock Vina, Glide, or GOLD.[8][9]

-

The program will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating different conformations and orientations.

Step 4: Analysis and Validation of Docking Results

-

Scoring: The docking program will rank the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

Pose Analysis: Visually inspect the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ABD derivative and the protein's active site residues.

-

Validation:

-

Re-docking: If a co-crystallized ligand is available, extract it and dock it back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[10][11]

-

Enrichment Studies: For virtual screening, a common validation method is to seed a database of known inactive compounds (decoys) with a small number of known active compounds. A successful docking protocol should be able to rank the active compounds significantly higher than the decoys.[11]

-

Diagram 1: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Pharmacophore Modeling: Identifying Essential Chemical Features for Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[12][13] Pharmacophore modeling is used to identify the essential 3D arrangement of these features that is responsible for a compound's biological activity.

The "Why": The Strategic Value of Pharmacophore Modeling

Pharmacophore modeling is a powerful tool for:

-

Virtual Screening: Searching large compound databases to find novel molecules that match the pharmacophore model and are therefore likely to be active.[12][14]

-

Scaffold Hopping: Identifying new chemical scaffolds that present the same pharmacophoric features as a known active compound.

-

De Novo Design: Designing novel molecules from scratch that incorporate the essential pharmacophoric features.

-

ADMET Prediction: Developing pharmacophore models for off-target interactions or metabolic liabilities to predict potential adverse effects.[5]

A Self-Validating Protocol for Pharmacophore Model Generation and Screening

This protocol details the steps for creating and validating a pharmacophore model, followed by its application in virtual screening.

Step 1: Model Generation

-

Ligand-Based Approach:

-

Select a set of structurally diverse and potent active compounds for the target of interest.

-

Generate multiple conformations for each ligand.

-

Align the active compounds and identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). Software like PHASE or LigandScout can be used for this purpose.[15][16]

-

-

Structure-Based Approach:

-

Use the 3D structure of the protein-ligand complex.

-

Identify the key interactions between the ligand and the protein's active site.

-

Abstract these interactions into a pharmacophore model.

-

Step 2: Model Validation

-

Test Set Validation:

-

Create a test set of known active and inactive compounds that were not used in model generation.

-

Screen the test set against the pharmacophore model. A good model should identify a high percentage of the active compounds while rejecting the inactive ones.[16]

-

-

Decoy Set Screening:

-

Generate a large set of decoy molecules with similar physicochemical properties to the known actives but different topologies.

-

Screen both the actives and decoys. The model's ability to prioritize actives over decoys is a measure of its quality.

-

Step 3: Virtual Screening

-

Use the validated pharmacophore model as a 3D query to screen a large compound database (e.g., ZINC, ChEMBL).

-

The screening will identify molecules that match the pharmacophoric features.

Step 4: Post-Screening Analysis

-

The hits from the virtual screen should be further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection.

-

The most promising candidates can then be subjected to molecular docking studies for more detailed interaction analysis before being prioritized for experimental testing.

Diagram 2: Pharmacophore Modeling and Virtual Screening Workflow

Caption: A comprehensive workflow for pharmacophore-based virtual screening.

Conclusion and Future Perspectives

Computational studies of 4-Amino-2,1,3-benzoxadiazole compounds are an indispensable component of modern drug discovery. The integrated application of DFT, molecular docking, and pharmacophore modeling provides a powerful framework for understanding the molecular basis of their biological activity and for the rational design of novel therapeutic agents. By following the detailed and validated protocols outlined in this guide, researchers can enhance the efficiency and effectiveness of their in silico investigations, ultimately accelerating the translation of promising ABD derivatives from computational hits to clinical candidates. Future advancements in computational power and algorithm development will undoubtedly further refine these methodologies, offering even greater predictive accuracy and a deeper understanding of the intricate world of molecular interactions.

References

-

Saha, S. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 3), o174–o177. [Link]

-

How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

-

How to validate the molecular docking results? (2022). ResearchGate. [Link]

- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949.

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2021). ACS Omega. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. [Link]

-

Is it the pharmacophore generated that needs to be validated? (2015). ResearchGate. [Link]

-

Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

- Yang, Y., & Wang, S. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of medicinal chemistry, 57(21), 8755–8773.

-

How do I validate pharmacophore in absence of reported inhibitor? (2015). ResearchGate. [Link]

-

Guide for small molecule molecular docking. (2023). GitHub. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

-

The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. (2011). Folia Histochemica et Cytobiologica. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Pot. (2019). Semantic Scholar. [Link]

- Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

-

DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. [Link]

-

Chapter 3: Pharmacophore-based Virtual Screening in Drug Discovery. (2008). Royal Society of Chemistry. [Link]

-

How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024). YouTube. [Link]

-

Pharmacophore modeling. (n.d.). Slideshare. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. dovepress.com [dovepress.com]

- 6. medium.com [medium.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

The Architect’s Guide to Benzoxadiazole Fluorophores: From Rational Design to Bio-Imaging

Executive Summary

The 2,1,3-benzoxadiazole (BZD) scaffold represents a masterclass in atom-economic fluorophore design. Unlike bulky cyanines or rhodamines, BZD derivatives—most notably the nitrobenzoxadiazole (NBD) series—offer a compact, uncharged, and highly solvatochromic architecture.[1] This guide dissects the discovery and optimization of these fluorophores, moving beyond basic synthesis to the "push-pull" electronic tuning required for next-generation Near-Infrared (NIR) probes and specific biothiol sensors.

Part 1: Molecular Architecture & Rational Design[1]

The ICT Mechanism (The Engine)

The core fluorescence mechanism of NBD derivatives is Intramolecular Charge Transfer (ICT) .[2][3] The benzoxadiazole ring acts as an electron-deficient spacer. To create a "turn-on" fluorophore, the system requires a strong electronic dipole:

-

The Acceptor (Position 7): typically a Nitro (

) group. It pulls electron density, lowering the LUMO energy.[1] -

The Donor (Position 4): typically an Amine (

) or Thiol (

The Solvatochromic Effect:

Upon excitation (

Design Logic Diagram

The following diagram illustrates the structural logic required to tune the emission from green to red.

Caption: Figure 1. The structural logic of NBD fluorophores. Fluorescence is activated when a nucleophile displaces the halogen at C4, establishing the Donor-

Part 2: Synthetic Pathways (The Protocol)

Standard Derivatization of NBD-Cl

The synthesis relies on Nucleophilic Aromatic Substitution (

Protocol: Synthesis of NBD-Labeled Amines

-

Reagent Prep: Dissolve NBD-Cl (1.0 eq) in HPLC-grade Acetonitrile or Methanol. Dissolve the target amine (1.1 eq) in the same solvent.

-

Base Addition: Add Sodium Bicarbonate (

, 2.0 eq) or TEA to the amine solution.-

Why? The reaction generates HCl. Without a base, the amine gets protonated (

), losing its nucleophilicity and killing the reaction.[1]

-

-

Coupling: Dropwise add the NBD-Cl solution to the amine solution at Room Temperature (RT). Protect from light.

-

Critical Control: Do not heat above 50°C in aqueous buffers, as hydroxide ions (

) will compete with the amine, forming NBD-OH (NBD-hydroxide), a highly fluorescent byproduct that causes false positives.

-

-

Monitoring: Monitor via TLC (Silica, DCM/MeOH 95:5). NBD-Cl (

, yellow, non-fluorescent) will disappear; Product ( -

Purification: Flash chromatography on silica gel.

Quantitative Data: Solvatochromism

The table below summarizes the behavior of a standard NBD-alkylamine probe in different solvents, demonstrating the environmental sensitivity.

| Solvent | Polarity Index | Quantum Yield ( | Interpretation | ||

| Water | 9.0 | 465 | 535 | < 0.02 | Quenched (H-bonding promotes non-radiative decay) |

| Methanol | 5.1 | 465 | 530 | 0.30 | Moderate Fluorescence |

| Ethyl Acetate | 4.4 | 460 | 520 | 0.65 | Strong Fluorescence |

| Hexane | 0.1 | 455 | 510 | ~0.80 | Max Brightness (Blue-shifted) |

Part 3: Advanced Engineering (Red-Shifting)

To escape the auto-fluorescence of biological tissues, we must shift emission into the Red/NIR window (>600 nm). Standard NBD emits in the green (~530 nm).

Strategy: The "VBDfluor" Approach

Simply changing the amine donor is insufficient. We must extend the

-

Mechanism: Replace the Nitro group or modify the C7 position using Knoevenagel condensation to introduce electron-withdrawing vinyl groups.

-

Result: This lowers the LUMO energy further, narrowing the HOMO-LUMO gap (Red shift).

Comparison of Optical Properties:

| Fluorophore Class | Structure Modification | Stokes Shift | Application | |

| Classic NBD | Nitro group at C7 | ~535 nm | ~70 nm | General Labeling |

| DBD Probes | Sulfonamide at C7 | ~560 nm | ~90 nm | Thiol Sensing |

| VBDfluors | Vinyl-cyano groups at C7 | 600-700 nm | >100 nm | Deep Tissue Imaging |

Part 4: Biological Validation (Thiol Sensing)

NBD-Cl is a "suicide substrate" for thiols (Cysteine, Homocysteine, Glutathione).[1] It distinguishes thiols through a specific kinetic mechanism involving an

The Thiol-Sensing Workflow

-

Initial Attack: Thiol (

) attacks C4, displacing Chloride.[3]-

Intermediate: NBD-Thioether (Weakly fluorescent).[4]

-

-

Rearrangement (Cysteine Specific): If the thiol is Cysteine, the adjacent amino group attacks the C4 position, displacing the sulfur.[1]

-

Product: NBD-Amine (Strongly fluorescent).

-

Selectivity: This only happens with Cys/Hcy, not Glutathione (GSH), allowing specific detection of Cys over GSH.[1]

-

Caption: Figure 2. Mechanism of selective Cysteine detection. The S-to-N rearrangement is the critical filter that distinguishes Cys from GSH.

Part 5: Troubleshooting & Optimization

Issue 1: High Background Fluorescence

-

Solution: Lower pH to < 8.0 during coupling.[6] Use fresh NBD-Cl stock. Perform a "blank" run without amine to quantify hydrolysis rate.

Issue 2: Photobleaching

-

Cause: The Nitro group can facilitate intersystem crossing to triplet states, generating Reactive Oxygen Species (ROS).[1]

-

Solution: Add antioxidants (Ascorbic acid) to the imaging buffer or switch to benzoxadiazole analogs where the nitro group is replaced by a benzothiazole or cyano-vinyl moiety (VBDfluors).

References

-

BenchChem. (2025).[3] An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. Retrieved from

-

Uchiyama, S., et al. (2014).[1] Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism. PubMed.[7] Retrieved from

-

Frontiers in Chemistry. (2020).[8] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from

-

Royal Society of Chemistry. (2019). Utilization of NBD-Cl for spectrochemical determination of L-ornithine. Retrieved from

-

Journal of Materials Chemistry B. (2023). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Retrieved from

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Amino-2,1,3-benzoxadiazol-5-ol as a Fluorescent Probe for Thiols

Introduction: The Critical Role of Thiol Detection in Biomedical Research

Thiols, such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are pivotal players in maintaining cellular redox homeostasis.[1] Imbalances in thiol levels are implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the development of sensitive and selective methods for thiol detection is of paramount importance in both fundamental biological research and drug development.[2][3] Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and the potential for real-time imaging in living cells.[1] This document provides a comprehensive guide to the application of 4-Amino-2,1,3-benzoxadiazol-5-ol as a novel fluorescent turn-on probe for the detection and quantification of biological thiols.

Scientific Foundation: Mechanism of Action and Photophysical Properties